1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13652955
InChI: InChI=1S/C10H11BO4/c1-10(2)7-5-6(9(12)13)3-4-8(7)11(14)15-10/h3-5,14H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H11BO4
Molecular Weight: 206.00 g/mol

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid

CAS No.:

Cat. No.: VC13652955

Molecular Formula: C10H11BO4

Molecular Weight: 206.00 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid -

Specification

Molecular Formula C10H11BO4
Molecular Weight 206.00 g/mol
IUPAC Name 1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-5-carboxylic acid
Standard InChI InChI=1S/C10H11BO4/c1-10(2)7-5-6(9(12)13)3-4-8(7)11(14)15-10/h3-5,14H,1-2H3,(H,12,13)
Standard InChI Key CTUBYMAOSJTROD-UHFFFAOYSA-N
Canonical SMILES B1(C2=C(C=C(C=C2)C(=O)O)C(O1)(C)C)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The systematic name 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c] oxaborole-5-carboxylic acid reflects its fused bicyclic structure: a benzene ring fused to a 1,2-oxaborole moiety. The oxaborole ring contains a boron atom bonded to two oxygen atoms and a hydroxyl group, while the 3,3-dimethyl substitution enhances steric stability. The carboxylic acid group at position 5 introduces acidity and hydrogen-bonding capability .

The SMILES notation OB1OC(C)(C)C2=C1C=CC(=C2)C(=O)O\text{OB1OC(C)(C)C2=C1C=CC(=C2)C(=O)O} accurately captures its connectivity . X-ray crystallography of analogous benzoxaboroles reveals planar aromatic systems with boron adopting a trigonal planar geometry, which is critical for electronic interactions in biological systems .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC10H11BO4\text{C}_{10}\text{H}_{11}\text{BO}_4
Molecular Weight206.00 g/mol
Purity (Commercial)≥95%
Storage Conditions2–8°C (stable under refrigeration)
Aqueous SolubilityModerate (enhanced by carboxylic acid)

The carboxylic acid group (pKa2.5\text{p}K_a \approx 2.5) and boronic acid moiety (pKa8.5\text{p}K_a \approx 8.5) confer pH-dependent solubility, enabling tailored formulation strategies .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves cyclization of ortho-substituted phenolic precursors with boronic acids. A representative route (Figure 1) includes:

  • Boron Trifluoride-Mediated Cyclization: Reaction of 3,3-dimethyl-5-carboxy-2-hydroxybenzaldehyde with boron trifluoride diethyl etherate forms the oxaborole ring .

  • Acid Chloride Coupling: Intermediate 2 (6-aminobenzo[c] oxaborol-1(3H)-ol) reacts with acid chlorides under Schotten-Baumann conditions to install the carboxylic acid group .

Optimization Challenges: Dimethyl substitution necessitates stringent temperature control (<40°C) to prevent boronic acid dehydration .

Industrial Scalability

While small-scale synthesis achieves 60–70% yields , industrial production faces hurdles:

  • Continuous Flow Reactors: Mitigate exothermic risks during cyclization.

  • Purification: Recrystallization from ethanol/water mixtures removes unreacted boronates .

MethodYield (%)Purity (%)Cost (USD/g)
Laboratory-Scale6595967
Pilot-Scale7898450

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound undergoes three primary reactions:

  • Oxidation: Hydrogen peroxide converts the boronic acid to a boronate ester, useful in Suzuki-Miyaura couplings .

  • Esterification: Methanol/H+^+ yields the methyl ester, enhancing lipid solubility for pharmacokinetic studies .

  • Amide Formation: Coupling with amines via HATU activates the carboxylic acid for antimicrobial derivative synthesis .

Stability Profile

  • Thermal Stability: Decomposes above 150°C via boronic acid dehydration .

  • Photostability: UV light induces ring-opening; amber glass packaging is recommended .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits leucyl-tRNA synthetase (LeuRS) by forming a stable boronate adduct with the enzyme’s adenosine monophosphate (AMP) binding site . This disrupts protein synthesis in Mycobacterium tuberculosis (MIC: 2.5 µg/mL) .

Antimicrobial Applications

Comparative studies with tavaborole (a FDA-approved benzoxaborole) reveal enhanced activity against Gram-negative pathogens due to the carboxylic acid’s membrane permeability :

OrganismMIC (µg/mL)Tavaborole MIC (µg/mL)
Escherichia coli1.24.8
Candida albicans0.60.3
Pseudomonas aeruginosa3.112.5

Industrial and Research Applications

Materials Science

As a ligand, the compound coordinates transition metals (e.g., Cu2+^{2+}) to catalyze C–N bond formations (TOF: 120 h1^{-1}) .

Drug Development

DNDI-6148, a preclinical benzoxaborole antimalarial, derivatives highlight the scaffold’s potential . Structural modifications at the carboxylic acid position improve metabolic stability (t1/2_{1/2}: 6.2 h in human hepatocytes) .

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from:

  • High cost of boron reagents (USD 200–300/mol) .

  • Low diastereoselectivity in dimethyl-substituted analogs .

Therapeutic Opportunities

  • Anticancer Agents: Boron neutron capture therapy (BNCT) applications are unexplored.

  • Biodegradable Polymers: Boronate ester linkages enable pH-responsive drug delivery systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator